methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate
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Overview
Description
Methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate is a fluorinated organic compound that belongs to the class of pyran derivatives. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are often used in the development of drugs due to their unique physicochemical properties . For instance, they have been used in the development of drugs targeting the synaptic vesicle glycoprotein 2A (SV2A), which plays a regulatory role in synaptic plasticity .
Mode of Action
Compounds with trifluoromethyl groups are known to participate in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
For instance, they have been used in the development of drugs targeting the SV2A, which is ubiquitously expressed in the brain and plays a regulatory role in synaptic plasticity .
Pharmacokinetics
A study on a similar compound, [18f]sdm-18, showed high brain and spinal cord uptake in mice, peaking at 15 min with an average suv value of 38 ± 04 and 20 ± 02 respectively . The highest ratio of spinal cord/blood and brain/blood in mice was 18 ± 2.6 and 40 ± 4.2 respectively at 60 min .
Result of Action
For instance, they have been used in the development of drugs targeting the SV2A, which plays a regulatory role in synaptic plasticity .
Action Environment
For instance, the Suzuki–Miyaura (SM) cross-coupling reactions in which these compounds participate are known to be influenced by reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate typically involves the reaction of a suitable pyran precursor with trifluoromethylating agents. One common method is the trifluoromethylation of pyran derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate: shares similarities with other trifluoromethylated pyran derivatives.
Methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxamide: is another related compound with similar structural features but different functional groups.
Uniqueness
The unique combination of the trifluoromethyl group and the pyran ring in this compound imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 6-(trifluoromethyl)-2,5-dihydropyran-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O3/c1-13-6(12)7(8(9,10)11)4-2-3-5-14-7/h2-3H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRVOHRDESZIIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC=CCO1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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